Asalhydromorphone

Overview

Description

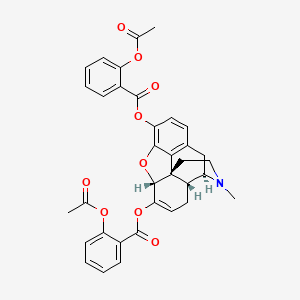

Asalhydromorphone (ASAL-HM) is a novel prodrug of hydromorphone (HM), a potent semi-synthetic μ-opioid receptor agonist used clinically for severe pain management.

Structurally, ASAL-HM incorporates modifications to the HM backbone to delay enzymatic conversion to the active metabolite. Evidence from pharmacokinetic studies reveals that intranasal ASAL-HM achieves ≥50% reduction in peak plasma concentration (Cmax) and total systemic exposure (AUC0-last, AUC0-inf) compared to intranasal HM . This delayed release profile reduces the "rush" sought by recreational users, thereby lowering its abuse liability. Additionally, ASAL-HM induces fewer typical opioid-related adverse effects (e.g., euphoria, itching) but causes more localized nasal irritation, further deterring misuse .

Preparation Methods

The synthesis of asalhydromorphone involves the conjugation of hydromorphone with two acetylsalicylic acid (aspirin) moieties. This modification aims to create a compound with desirable molecular features for incorporation into abuse-deterrent immediate-release and extended-release hydromorphone products . The specific synthetic routes and reaction conditions for industrial production are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Asalhydromorphone undergoes various chemical reactions, including:

Hydrolysis: The prodrug is hydrolyzed in the body to release hydromorphone and acetylsalicylic acid.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, similar to other opioid compounds.

Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic hydrolysis conditions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions are hydromorphone and acetylsalicylic acid .

Scientific Research Applications

Pharmacokinetics and Abuse Potential Studies

Asalhydromorphone has been extensively studied for its pharmacokinetic properties and its potential to reduce abuse-related effects when compared to hydromorphone.

- Study Overview : A randomized, double-blind, crossover study involving 26 healthy adult participants assessed the intranasal administration of ASAL-HM versus hydromorphone. The study aimed to evaluate the pharmacokinetics and exploratory abuse potential of ASAL-HM .

-

Key Findings :

- The peak plasma concentrations of hydromorphone (Cmax) following ASAL-HM administration were significantly lower (3.45 ng/mL) compared to hydromorphone (9.3 ng/mL) when administered intranasally.

- The area under the curve (AUC) values indicated that overall exposure to hydromorphone was reduced by over 50% with ASAL-HM .

- Participants reported significantly lower scores on measures of drug liking and feeling high after ASAL-HM compared to hydromorphone, indicating a reduced potential for abuse .

| Parameter | ASAL-HM | Hydromorphone |

|---|---|---|

| Cmax (ng/mL) | 3.45 | 9.3 |

| AUC0-last (h*ng/mL) | 14.5 | 34.7 |

| Time to Cmax (hours) | 1.2 | 0.75 |

Pain Management Applications

This compound is being developed as a safer alternative for managing severe pain conditions.

- Mechanism of Action : this compound is hydrolyzed in the body to release hydromorphone, which acts as a μ-opioid receptor agonist. This mechanism allows it to provide analgesic effects while potentially reducing the risk of abuse associated with nonoral administration routes.

- Clinical Implications : The reduced bioavailability and lower peak concentrations make ASAL-HM an attractive candidate for patients requiring strong opioids but who may be at risk for opioid misuse .

Clinical Trials and Ongoing Research

Ongoing clinical trials are exploring the efficacy and safety of this compound in various therapeutic contexts.

- Therapeutic Areas : Current research focuses on its application in acute pain management and cancer-related fatigue, aiming to establish its safety profile and effectiveness compared to existing opioid treatments .

- Future Directions : The development of ASAL-HM may lead to new formulations that combine immediate-release and extended-release properties while maintaining abuse-deterrent features, addressing a significant unmet need in pain management .

Mechanism of Action

Asalhydromorphone exerts its effects by being hydrolyzed in the body to release hydromorphone, which then acts as a μ-opioid receptor agonist. Hydromorphone binds to μ-opioid receptors in the central nervous system, leading to analgesic effects by inhibiting the transmission of pain signals . The prodrug design of this compound aims to reduce the potential for abuse by modifying the pharmacokinetic properties of hydromorphone .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Key Pharmacokinetic and Abuse-Related Parameters of ASAL-HM vs. Comparable Opioids

*Compared to intranasal HM.

Key Findings:

Abuse Deterrence: ASAL-HM’s prodrug design reduces intranasal HM exposure by ≥50%, lowering peak euphoric effects.

Adverse Effects : ASAL-HM causes fewer systemic opioid side effects (e.g., sedation, pruritus) but higher nasal irritation (e.g., burning, pain), which may deter recreational use .

Structural Differentiation: ASAL-HM’s extended molecular structure (C35H31NO9) includes functional groups that slow hydrolysis to HM, unlike oxycodone or oxymorphone, which lack prodrug modifications .

Clinical and Preclinical Evidence

- Human Studies : A 2019 double-blind crossover trial in recreational opioid users (N=26) demonstrated that intranasal ASAL-HM produced significantly lower "drug liking" scores (32–45 vs. 65–80 for HM) and reduced willingness to take the drug again .

- Comparative Potency : While ASAL-HM and HM share equivalent μ-opioid receptor affinity, ASAL-HM’s delayed conversion blunts rapid receptor activation, mirroring abuse-deterrent strategies seen in extended-release opioids but with route-specific efficacy .

- Regulatory Implications : Unlike diacetylmorphine (heroin), which is banned in most jurisdictions, ASAL-HM is being investigated as a Schedule II opioid with enhanced deterrence properties, akin to tamper-resistant oxycodone formulations .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing Asalhydromorphone in preclinical studies?

- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., acetylation or oxidation of precursor opioids), validated by nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) for purity assessment. Characterization must follow ICH guidelines for identity, stability, and impurity profiling, with experimental protocols documented in compliance with reproducibility standards .

Q. How should researchers design dose-response studies to evaluate this compound’s pharmacological efficacy?

- Methodological Answer : Use a randomized, controlled design with escalating doses in animal models (e.g., rodent thermal nociception assays). Include positive controls (e.g., hydromorphone) and negative controls (vehicle). Statistical power analysis must justify sample sizes, and outcomes (e.g., ED50) should be analyzed using nonlinear regression models .

Q. What ethical considerations are critical when transitioning this compound research to human trials?

- Methodological Answer : Obtain IRB/IEC approval, ensure informed consent aligns with the Declaration of Helsinki, and implement data security protocols for participant confidentiality. Preclinical toxicity data (e.g., LD50, organ-specific effects) must justify safe starting doses in Phase I trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across heterogeneous study populations?

- Methodological Answer : Apply meta-analytic frameworks to reconcile variability. Stratify data by covariates (e.g., age, CYP450 genotype) and use mixed-effects models to quantify inter-study heterogeneity. Validate findings with in vitro assays (e.g., hepatocyte metabolism studies) to isolate biological vs. methodological discrepancies .

Q. What experimental strategies minimize bias in comparative efficacy studies between this compound and existing opioids?

- Methodological Answer : Implement double-blinding, crossover designs, and intention-to-treat (ITT) analysis. Use validated pain scales (e.g., VAS) and adjust for confounding variables (e.g., tolerance levels) via multivariate regression. Report effect sizes with 95% confidence intervals to contextualize clinical significance .

Q. How should researchers design a longitudinal study to assess this compound’s neuroadaptive effects?

- Methodological Answer : Combine behavioral assays (e.g., conditioned place preference) with neuroimaging (fMRI or PET scans) in chronic administration models. Use repeated-measures ANOVA to track temporal changes in reward circuitry (e.g., ventral tegmental area activity). Include washout periods to distinguish acute vs. persistent effects .

Q. Data Management & Reproducibility

Q. What frameworks ensure robust data sharing and reproducibility in this compound research?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets (e.g., HPLC chromatograms, behavioral logs) in repositories like Zenodo with persistent identifiers. Include detailed metadata (e.g., instrument calibration logs, software versions) and adhere to journal-specific supplementary material guidelines .

Q. How can researchers address missing data in this compound’s clinical trial datasets?

- Methodological Answer : Use multiple imputation (MI) or maximum likelihood estimation (MLE) for missing at random (MAR) data. For missing not at random (MNAR), conduct sensitivity analyses (e.g., pattern-mixture models). Document attrition rates and protocol deviations in CONSORT flow diagrams .

Q. Literature & Hypothesis Development

Q. What systematic review strategies identify knowledge gaps in this compound’s mechanism of action?

- Methodological Answer : Conduct a PRISMA-compliant review with search strings targeting in vivo binding affinity studies and receptor signaling pathways (e.g., µ-opioid receptor Gi/o coupling). Use tools like Rayyan for screening and GRADE for evidence quality assessment. Highlight discrepancies in receptor specificity claims .

Q. How can the FINER criteria improve hypothesis formulation for this compound’s therapeutic potential?

- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example:

- Novelty : Compare this compound’s abuse liability to structurally related opioids using self-administration models.

- Relevance : Align with NIH priorities on reducing opioid misuse via abuse-deterrent formulations .

Q. Conflict Resolution & Peer Review

Q. How should researchers respond to peer critiques about this compound’s statistical analysis methods?

- Methodological Answer : Re-analyze data using alternative methods (e.g., Bayesian vs. frequentist approaches) and report concordance. Provide supplementary sensitivity analyses and engage in open dialogue via preprint platforms (e.g., bioRxiv) to crowdsource feedback before resubmission .

Q. What strategies mitigate publication bias in this compound research?

Properties

CAS No. |

1431529-94-0 |

|---|---|

Molecular Formula |

C35H31NO9 |

Molecular Weight |

609.6 g/mol |

IUPAC Name |

[(4R,4aR,7aR,12bS)-9-(2-acetyloxybenzoyl)oxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] 2-acetyloxybenzoate |

InChI |

InChI=1S/C35H31NO9/c1-19(37)41-26-10-6-4-8-22(26)33(39)43-28-14-12-21-18-25-24-13-15-29(32-35(24,16-17-36(25)3)30(21)31(28)45-32)44-34(40)23-9-5-7-11-27(23)42-20(2)38/h4-12,14-15,24-25,32H,13,16-18H2,1-3H3/t24-,25+,32-,35-/m0/s1 |

InChI Key |

XPLFWDWDCNJVCV-ATPTVOOISA-N |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CCC3C4CC5=C6C3(C2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC[C@H]3[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CCC3C4CC5=C6C3(C2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Asalhydromorphone; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.